

comparative docking studies of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine analogs

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Compound of Interest

Compound Name: 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine

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A comprehensive analysis of comparative docking studies on **4-Amino-5-bromopyrrolo[2,3-d]pyrimidine** analogs reveals their potential as inhibitors of various protein kinases implicated in cancer and other diseases. These studies, employing molecular docking simulations, have elucidated the binding affinities and interaction patterns of these compounds within the active sites of key oncogenic proteins. This guide synthesizes findings from multiple research endeavors to provide a comparative overview of their performance, supported by experimental data and detailed methodologies.

Comparative Docking Performance

The inhibitory potential of **4-Amino-5-bromopyrrolo[2,3-d]pyrimidine** analogs and related derivatives has been evaluated against several critical protein kinases. The docking scores, typically represented as binding energies (in kcal/mol), indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Multi-Kinase Inhibitory Profile

A study focused on isatin-pyrrolo[2,3-d]pyrimidine hybrids identified compound 7 as a potent multi-kinase inhibitor. Molecular docking simulations were performed to understand its interaction with VEGFR2, EGFR, and Her2.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Compound	Target Kinase	Docking Score (kcal/mol)	Interacting Residues
Compound 7	VEGFR2	Not explicitly stated, but showed similar binding to sorafenib	Cys919, Asp1046
Compound 7	EGFR	Not explicitly stated, but showed similar binding to erlotinib	Met793, Asp855
Compound 7	Her2	Not explicitly stated, but showed similar binding to lapatinib	Met801, Asp863
Sorafenib	VEGFR2	-	-
Erlotinib	EGFR	-	-
Lapatinib	Her2	-	-

Note: Specific docking scores for compound 7 were not provided in the source material, but its interactions were compared to known inhibitors.

Another investigation into halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' highlighted compound 5k as a promising multi-targeted kinase inhibitor with significant activity against EGFR, Her2, VEGFR2, and CDK2.[\[4\]](#)

Compound	Target Kinase	IC50 (nM)
Compound 5k	EGFR	40-204
Compound 5k	Her2	40-204
Compound 5k	VEGFR2	40-204
Compound 5k	CDK2	40-204
Sunitinib (Reference)	Multiple Kinases	261

Inhibition of α -Amylase

Novel pyrrolo[2,3-d]pyrimidine-based hybrids were designed and evaluated as α -amylase inhibitors for potential antidiabetic applications. Molecular docking was performed with *Bacillus paralicheniformis* α -amylase.[5]

Compound	Binding Affinity (kcal/mol)
Hybrid 6c	-8.2 to -8.5
Hybrid 7a	-8.2 to -8.5
Hybrid 7b	-8.2 to -8.5

Anticancer Activity and Bcl2 Inhibition

A series of new pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their in vitro anticancer activity. Molecular docking studies confirmed the promising binding affinities of compounds 14a and 17 against the anti-apoptotic protein Bcl2.[6]

Compound	Target	IC50 (μ g/ml) against MCF7
14a	Bcl2	1.7
16b	-	5.7
18b	-	3.4
Doxorubicin (Reference)	-	26.1

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are summarized below.

General Molecular Docking Protocol

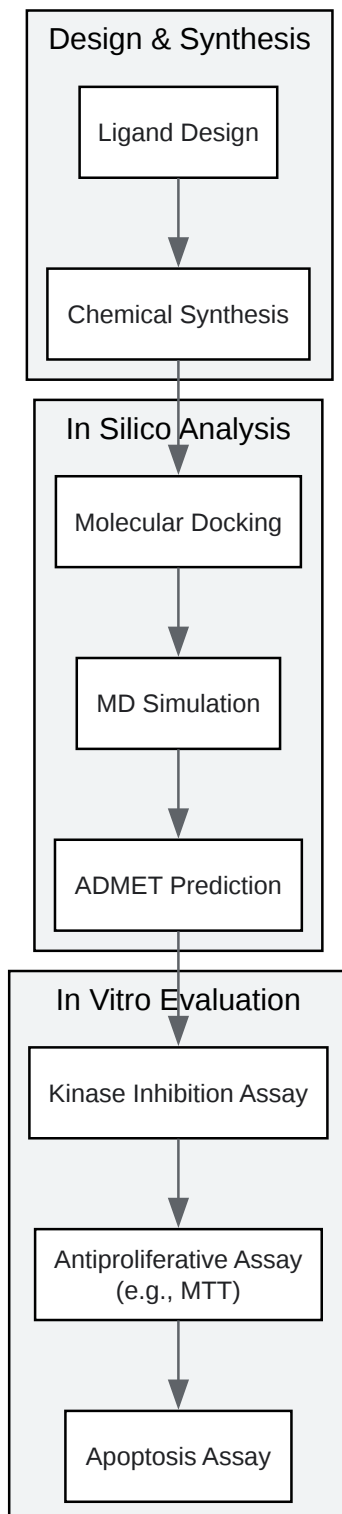
- **Protein Preparation:** The three-dimensional crystal structures of the target proteins (e.g., VEGFR2, EGFR, Her2, Bcl2, α -amylase) were retrieved from the Protein Data Bank (PDB). The proteins were prepared for docking by removing water molecules and ligands, adding hydrogen atoms, and assigning charges.

- **Ligand Preparation:** The 2D structures of the **4-Amino-5-bromopyrrolo[2,3-d]pyrimidine** analogs and other derivatives were sketched and converted to 3D structures. Energy minimization was performed using appropriate force fields.
- **Docking Simulation:** Molecular docking was carried out using software such as AutoDock or MOE (Molecular Operating Environment). The prepared ligands were docked into the active site of the prepared target proteins. The docking protocol involved defining a grid box encompassing the active site and running the docking algorithm to generate multiple binding poses.
- **Analysis of Results:** The resulting poses were analyzed based on their docking scores (binding energies) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site. The pose with the lowest binding energy was typically considered the most favorable.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways targeted by these inhibitors and a typical experimental workflow for their evaluation.

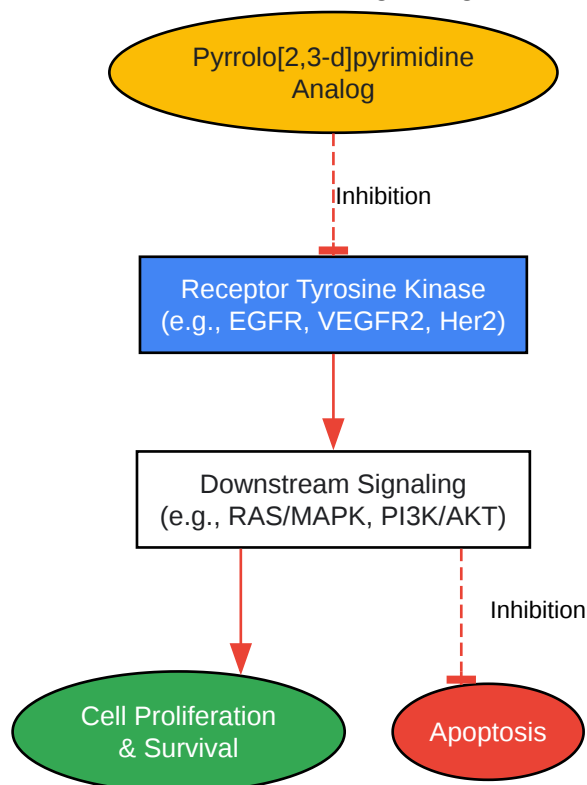
Experimental Workflow for Inhibitor Evaluation



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Experimental workflow from design to in vitro testing.

General Kinase Inhibitor Signaling Pathway



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